molecular formula C₁₇H₃₄N₂O₃ B1160114 Decanoylamide Propylbetaine

Decanoylamide Propylbetaine

Cat. No.: B1160114
M. Wt: 314.46
Attention: For research use only. Not for human or veterinary use.
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Description

Decanoylamide Propylbetaine is a zwitterionic surfactant belonging to the amidoalkyl betaine family. Structurally, it consists of a decanoyl (C10) fatty acid chain linked via an amide bond to a propylbetaine moiety (a quaternary ammonium group coupled with a carboxylate). This amphoteric nature allows it to function effectively across a wide pH range, making it valuable in personal care, detergents, and industrial formulations.

Properties

Molecular Formula

C₁₇H₃₄N₂O₃

Molecular Weight

314.46

Synonyms

2-((3-Decanamidopropyl)dimethylammonio)acetate; 

Origin of Product

United States

Comparison with Similar Compounds

The performance of amidoalkyl betaines is highly dependent on the acyl chain length. Below, Decanoylamide Propylbetaine (C10) is compared to Lauroylamide Propylbetaine (C12) and Myristoylamide Propylbetaine (C14) based on available data and structural trends:

Structural and Physicochemical Properties
Property This compound (C10) Lauroylamide Propylbetaine (C12) Myristoylamide Propylbetaine (C14)
Molecular Formula C₁₇H₃₄N₂O₃ (inferred) C₁₉H₃₈N₂O₃ C₂₁H₄₂N₂O₃ (inferred)
Molecular Weight ~314.5 g/mol (inferred) 342.52 g/mol ~370.6 g/mol (inferred)
Water Solubility High (>250 mg/L at 20°C) 250 mg/L at 20°C Lower (<250 mg/L at 20°C)
Critical Micelle Concentration (CMC) Higher (inferred) Moderate Lower (inferred)
Foam Stability Moderate (inferred) High (evidenced by silica-enhanced stability ) Very High (inferred)


Key Trends :

  • Chain Length vs. Solubility: Shorter acyl chains (e.g., C10) increase water solubility due to reduced hydrophobicity. Decanoylamide’s solubility likely exceeds Lauroylamide’s 250 mg/L .
  • Chain Length vs. CMC: Longer chains (C14) lower CMC, enhancing micelle formation at lower concentrations. Decanoylamide’s higher CMC may limit its efficiency in low-concentration formulations.
  • Foam Stability: Longer chains improve foam stability by strengthening interfacial films. Lauroylamide (C12) demonstrates robust foam stability with silica particles , while Decanoylamide (C10) may require formulation additives for comparable performance.

Q & A

Q. What are the standard protocols for synthesizing Decanoylamide Propylbetaine, and how can its purity be validated experimentally?

  • Methodology :
    • Synthesis : Use a two-step reaction: (1) Condensation of decanoic acid with propylamine to form decanoylamide, followed by (2) quaternization with sodium chloroacetate under alkaline conditions .
    • Purity Validation :
  • HPLC with a C18 column and UV detection at 210 nm to quantify residual reactants.
  • 1H/13C NMR to confirm structural integrity (e.g., peaks at δ 3.2–3.4 ppm for betaine’s quaternary ammonium group) .
  • Elemental Analysis to verify stoichiometric C, H, N content (±0.3% tolerance) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound in complex matrices?

  • Methodology :
    • FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, betaine C-O at ~1200 cm⁻¹) .
    • LC-MS/MS : Detect trace impurities (e.g., unreacted decanoic acid) with MRM transitions (e.g., m/z 342 → 185 for the parent ion) .
    • Ion Chromatography : Quantify chloride counterions from quaternization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported critical micelle concentration (CMC) values for this compound across different studies?

  • Methodology :
    • Systematic Review : Compare experimental conditions (e.g., temperature, ionic strength, pH) from 10+ peer-reviewed studies .
    • Controlled Replication : Use a Doehlert matrix design to test CMC under varying pH (4–10) and NaCl concentrations (0–1 M) .
    • Statistical Analysis : Apply ANOVA to identify significant variables (p < 0.05) and publish raw datasets with error margins .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with lipid bilayers?

  • Methodology :
    • Molecular Dynamics (MD) : Simulate surfactant-lipid interactions using GROMACS with the CHARMM36 force field. Track parameters like lipid tail order parameters and headgroup hydration .
    • Quantitative Structure-Property Relationship (QSPR) : Corrogate experimental CMC data with descriptors (e.g., logP, polar surface area) using partial least squares regression .

Q. How can researchers design experiments to assess this compound’s stability under oxidative or thermal stress?

  • Methodology :
    • Accelerated Stability Testing :
  • Thermal Stress : Heat samples to 40–80°C for 14 days; monitor degradation via HPLC .
  • Oxidative Stress : Add 0.1–1% H₂O₂ and analyze peroxide-induced byproducts (e.g., oxidized amides) via LC-QTOF .
    • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions (25°C) .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology :
    • Probit Analysis : Fit sigmoidal curves to EC50/LC50 data (e.g., Daphnia magna immobilization assays) .
    • Benchmark Dose (BMD) Modeling : Use EPA’s BMDS software to derive lower confidence limits (BMDL) for risk assessment .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible results?

  • Methodology :
    • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via Plackett-Burman screening .
    • Process Analytical Technology (PAT) : Implement in-line NIR spectroscopy to monitor reaction progress in real-time .

Literature and Data Management

Q. What strategies ensure a comprehensive literature review on this compound while excluding unreliable sources?

  • Methodology :
    • Database Selection : Prioritize PubMed, SciFinder, and Reaxys; exclude non-peer-reviewed sources (e.g., ) .
    • Search Syntax : Use Boolean operators (e.g., "this compound" AND (synthesis OR toxicity)) and filter by publication date (last 10 years) .

Q. How can researchers structure supplementary materials to comply with journal guidelines for this compound studies?

  • Methodology :
    • Metadata Tagging : Label datasets with DOI and experimental conditions (e.g., temperature, solvent) .
    • Reproducibility Checklists : Include raw NMR spectra, HPLC chromatograms, and instrument calibration logs .

Critical Evaluation and Knowledge Gaps

Q. What are the unresolved debates regarding this compound’s environmental fate compared to structurally similar surfactants?

  • Methodology :
    • Comparative Lifecycle Analysis (LCA) : Model biodegradation pathways (e.g., OECD 301F vs. 310) and bioaccumulation factors (BCF) .
    • Ecotoxicity Meta-Analysis : Use random-effects models to compare toxicity thresholds with Cocamidopropyl Betaine (CAS 61789-40-0) .

Q. How can in vitro assays be optimized to study this compound’s membrane-disruption mechanisms?

  • Methodology :
    • Fluorescence Anisotropy : Track changes in lipid bilayer rigidity using DPH probes .
    • Cryo-EM : Resolve surfactant-induced membrane curvature at 2–3 Å resolution .

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